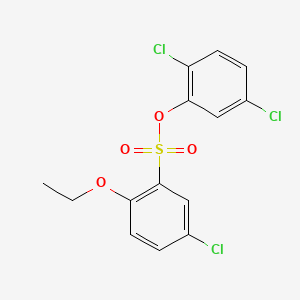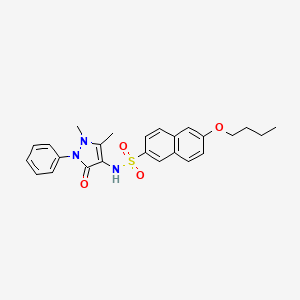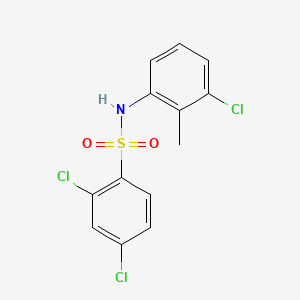
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate, also known as NBPBS, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate acts as a competitive inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the regulation of cellular responses to hypoxia.
Biochemical and Physiological Effects:
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of HIF-1α. It has also been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate in lab experiments is its high specificity for the HIF-1α/p300/CBP interaction. This allows for the selective inhibition of this interaction without affecting other cellular processes. However, one limitation of using Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate in scientific research. One area of interest is the development of novel drugs that target the HIF-1α/p300/CBP interaction for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of HIF-1α in the regulation of cellular metabolism and energy homeostasis. Additionally, the use of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate as a fluorescent probe for the detection of other protein-protein interactions is an area of ongoing research.
In conclusion, Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate is a valuable compound for scientific research due to its unique properties and specificity for the HIF-1α/p300/CBP interaction. Its use in the development of novel drugs and the investigation of cellular signaling pathways has the potential to lead to significant advances in the field of biomedical research.
Synthesis Methods
The synthesis of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate involves several steps, including the reaction of naphthalene-2-boronic acid with 4-bromo-3-propoxybenzene-1-sulfonyl chloride in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate.
Scientific Research Applications
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate has been used in various scientific research applications, including the development of novel drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. It has also been used as a fluorescent probe to detect the presence of certain proteins in cells.
properties
IUPAC Name |
naphthalen-2-yl 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4S/c1-2-11-23-19-13-17(9-10-18(19)20)25(21,22)24-16-8-7-14-5-3-4-6-15(14)12-16/h3-10,12-13H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTMXUMKXKMJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)





